molecular formula C6H16N2O B1314587 3-[(3-Aminopropyl)amino]-1-propanol CAS No. 40226-15-1

3-[(3-Aminopropyl)amino]-1-propanol

Cat. No. B1314587
CAS RN: 40226-15-1
M. Wt: 132.2 g/mol
InChI Key: LJSUIIHXGIFTAO-UHFFFAOYSA-N
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Description

“3-[(3-Aminopropyl)amino]-1-propanol” is a compound that is not widely documented in the literature. However, it appears to be structurally similar to 3-Amino-1-propanol, which is a linear primary alkanolamine1. It is often used as a molecular linker1 and is one of the simplest aminopropanols2.



Synthesis Analysis

The synthesis of “3-[(3-Aminopropyl)amino]-1-propanol” is not explicitly mentioned in the literature. However, a compound with similar structure, Dimethylaminopropylamine, is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA3.



Molecular Structure Analysis

The molecular structure of “3-[(3-Aminopropyl)amino]-1-propanol” is not directly available. However, the structure of a similar compound, 3-Amino-1-propanol, is HOCH2CH2CH2NH22.



Chemical Reactions Analysis

The specific chemical reactions involving “3-[(3-Aminopropyl)amino]-1-propanol” are not well-documented. However, a compound with similar structure, Dimethylaminopropylamine, is readily converted to the mustard dimethylaminopropyl-3-chloride, a powerful alkylating agent3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[(3-Aminopropyl)amino]-1-propanol” are not directly available. However, for 3-Amino-1-propanol, it is a colorless liquid with a density of 0.9824 g/cm3. It has a melting point of 12.4 °C and a boiling point of 187–188 °C2.


Scientific Research Applications

Hydrogen Bonding and Polymorphism

3-Amino-1-propanol has been studied in combination with quinoline-2-carboxylic acid to form various salts. These salts show distinct hydrogen bonding and π∙∙∙π stacking interactions, leading to unique structural motifs. This understanding is crucial in material science and chemistry for designing compounds with specific properties and behaviors (Podjed & Modec, 2022).

Synthesis Studies

The compound has been used in ammonolysis reactions, such as in the synthesis of 1-Phenyl-1-amino-2, 3-propanediol. Such synthetic studies are fundamental in organic chemistry, contributing to the development of new chemical synthesis methods and understanding reaction mechanisms (SuamiTetsuo, UchidaIchiro, & UmezawaSumio, 1956).

Inhibitory Activity in Medicinal Chemistry

In medicinal chemistry, derivatives of 3-[(3-Aminopropyl)amino]-1-propanol, such as 1-Amino-3-(aminooxy)-2-propanol, have shown inhibitory activity against certain enzymes. This information is vital for the development of new pharmaceuticals and understanding their mechanisms of action (Staněk et al., 1992).

Methodology for Synthesis

The compound has also been a subject of research in developing methodologies for synthesizing aminopropanols. Such methodologies are significant in creating building blocks for more complex molecules in organic and medicinal chemistry (Artyushin et al., 1991).

Physical Properties and Applications

The physical properties of amines, including 3-Amino-1-propanol, in solutions have been extensively studied. Understanding these properties is crucial in chemical engineering and separation processes, such as in the separation of acidic gases (Blanco et al., 2017).

Safety And Hazards

The safety and hazards of “3-[(3-Aminopropyl)amino]-1-propanol” are not directly available. However, for 3-Amino-1-propanol, it is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Corr. 1B. It is harmful if swallowed and causes severe skin burns and eye damage1.


Future Directions

The future directions of “3-[(3-Aminopropyl)amino]-1-propanol” are not directly mentioned in the literature. However, 3-Amino-1-propanol is often used as a molecular linker1 and in the preparation of polyurethanes1, suggesting potential applications in polymer chemistry and materials science.


Please note that the information provided is based on the closest available compounds due to the lack of specific data on “3-[(3-Aminopropyl)amino]-1-propanol”. For more accurate information, further research and experimental data would be required.


properties

IUPAC Name

3-(3-aminopropylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2O/c7-3-1-4-8-5-2-6-9/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSUIIHXGIFTAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CNCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00549383
Record name 3-[(3-Aminopropyl)amino]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00549383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Aminopropyl)amino]-1-propanol

CAS RN

40226-15-1
Record name 3-((Aminopropyl)amino)-1-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040226151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(3-Aminopropyl)amino]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00549383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-((AMINOPROPYL)AMINO)-1-PROPANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WVJ8RN91HN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
SJ Vevelstad, A Grimstvedt, M Francois… - Industrial & …, 2022 - ACS Publications
Aqueous amine solvents are used to capture CO 2 from various flue gas sources. In this work, the chemical stability of a blend of 3-amino-1-propanol (3A1P) and 1-(2-hydroxyethyl)…
Number of citations: 2 pubs.acs.org
SJ Vevelstad, A Grimstvedt, K Vernstad… - Available at SSRN …, 2022 - papers.ssrn.com
Aqueous amine solvents used for chemical absorption of CO2 will form unwanted compounds, often called degradation compounds, in the capture plant. The degradation compounds …
Number of citations: 0 papers.ssrn.com
E Skylogianni, R Veronezi Figueiredo… - Proceedings of the …, 2022 - papers.ssrn.com
The refining industry is a highly energy-intensive sector with direct CO2 emissions varying from 100 to 200 kg CO2/tonne oil. CCUS can assist in reducing CO2-related emissions, …
Number of citations: 0 papers.ssrn.com
SJ Vevelstad, A Grimstvedt, V Buvik… - Proceedings of the …, 2022 - papers.ssrn.com
Amine-based chemical absorption of CO2 is a mature technology that is or will be implemented in several industrial sites worldwide. Cost and energy efficiency has still potential for …
Number of citations: 1 papers.ssrn.com

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